molecular formula C20H20O7 B14708305 3,5,6,7,8-Pentamethoxyflavone CAS No. 14221-85-3

3,5,6,7,8-Pentamethoxyflavone

Cat. No.: B14708305
CAS No.: 14221-85-3
M. Wt: 372.4 g/mol
InChI Key: FDWCURHFRQXFMX-UHFFFAOYSA-N
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Description

3,5,6,7,8-Pentamethoxyflavone is a polymethoxyflavone, a type of flavonoid compound characterized by multiple methoxy groups attached to its flavone backbone. This compound is found in various plants, particularly in citrus peels. It has garnered significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6,7,8-Pentamethoxyflavone typically involves the methylation of hydroxyl groups on a flavone precursor. One common method is the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to achieve the methylation . The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as citrus peels, followed by purification processes like column chromatography. Alternatively, large-scale chemical synthesis can be employed using the aforementioned methylation process, optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,5,6,7,8-Pentamethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5,6,7,8-Pentamethoxyflavone involves several molecular targets and pathways:

Comparison with Similar Compounds

3,5,6,7,8-Pentamethoxyflavone is compared with other polymethoxyflavones like tangeretin and nobiletin:

The uniqueness of this compound lies in its specific methoxy group arrangement, which influences its biological activity and makes it a valuable compound for research and therapeutic applications .

Properties

CAS No.

14221-85-3

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

3,5,6,7,8-pentamethoxy-2-phenylchromen-4-one

InChI

InChI=1S/C20H20O7/c1-22-15-12-13(21)17(23-2)14(11-9-7-6-8-10-11)27-16(12)19(25-4)20(26-5)18(15)24-3/h6-10H,1-5H3

InChI Key

FDWCURHFRQXFMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C(=O)C(=C(O2)C3=CC=CC=C3)OC)OC)OC)OC

Origin of Product

United States

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